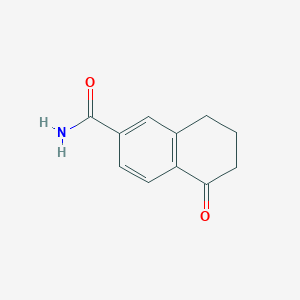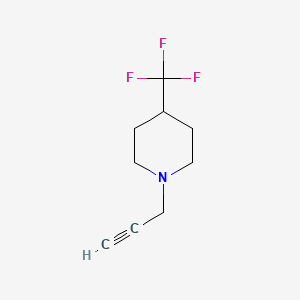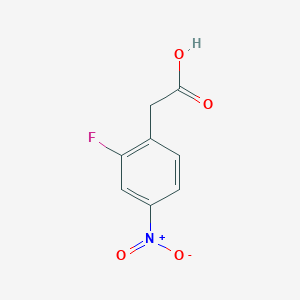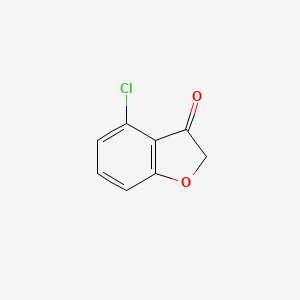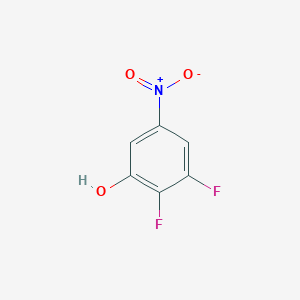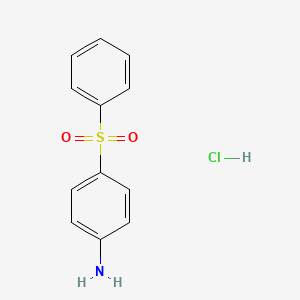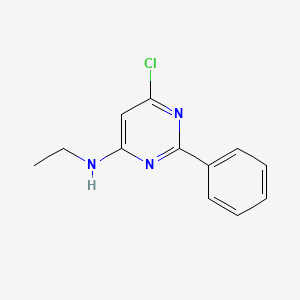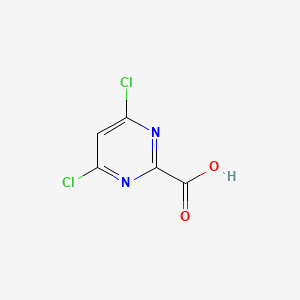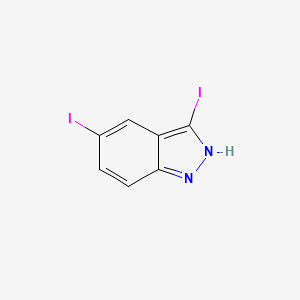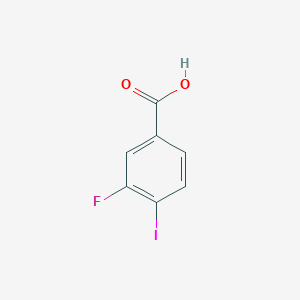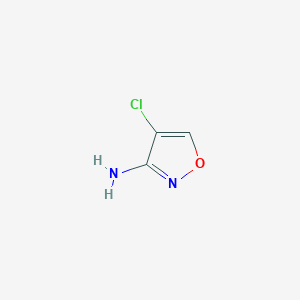
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the benzofuran moiety suggests that the compound may exhibit interesting chemical and biological properties due to the fused benzene and furan rings.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives has been reported in the literature. For instance, derivatives such as 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one have been synthesized through a two-step process. However, the expected thermal ring transformation into 2,5-disubstituted 1,3,4-oxadiazoles did not occur. Instead, acid hydrolysis led to a new ring transformation, yielding 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives . This suggests that the synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine might also involve unexpected pathways or transformations.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of a related compound, 4-amino-1-phenyl-1,2,4-triazolidine-3,5-dione, was confirmed through various chemical reactions . This implies that the structure of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex. For example, instead of the expected thermal ring transformation, acid hydrolysis of certain derivatives led to the formation of triazolidine dione derivatives . This indicates that the chemical reactions of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine may also be influenced by factors such as temperature, solvent, and the presence of acid or base, leading to a variety of possible reaction pathways and products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine are not directly reported, the properties of similar compounds can provide some insights. The synthesis of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids has been achieved through a green synthesis approach, indicating that these compounds can be synthesized with good to excellent yields under mild conditions . This suggests that the physical and chemical properties of the compound may allow for efficient synthesis and potential for further functionalization.
Scientific Research Applications
-
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents against deadly microbes . They have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods : The synthesis of benzofuran-based compounds involves various chemical reactions. For instance, 5-phenyl-1-benzofuran-2-yl derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities .
- Results : The introduction of a hydroxyl group at the carbonyl carbon enhanced the antioxidant property, while antimicrobial activity decreased . Some biphenyl methanones exhibited antimicrobial activity with minimal inhibitory concentration ranging between 0.001 and 0.500 mg/mL .
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Certain benzofuran derivatives have shown promising antioxidant properties .
- Methods : The synthesis of these compounds involves various chemical reactions, including the introduction of a hydroxyl group at the carbonyl carbon .
- Results : Tertiary alcohols and carbinols corresponding to certain methanones showed promising antioxidant properties .
-
Anti-tumor Agents
- Field : Medicinal Chemistry
- Application : Benzofuran compounds have shown strong anti-tumor activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods : The synthesis of these compounds involves various chemical reactions .
- Results : The novel macrocyclic benzofuran compound has shown promising results against the hepatitis C virus .
-
Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Certain benzofuran derivatives have been developed and utilized as antibacterial agents . For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (46) was found to be effective against S. aureus and E. coli .
- Methods : The synthesis of these compounds involves various chemical reactions .
- Results : The compound (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (46) showed promising results with MIC values of 4 and 32 μg mL −1, respectively, against S. aureus and E. coli .
-
Anti-inflammatory Agents
- Field : Medicinal Chemistry
- Application : Certain benzofuran derivatives have been developed and utilized as anti-inflammatory agents . For example, 3-amino-1-benzofurans have been shown to display anti-inflammatory activities .
- Methods : The synthesis of these compounds involves various chemical reactions .
- Results : The compound 3-amino-1-benzofurans showed promising results as anti-inflammatory agents .
-
Antidepressants
- Field : Medicinal Chemistry
- Application : Certain benzofuran derivatives have been developed and utilized as antidepressants . For example, benzofuranyl-lacryloylpiperazines have been used as antidepressants .
- Methods : The synthesis of these compounds involves various chemical reactions .
- Results : The compound benzofuranyl-lacryloylpiperazines showed promising results as antidepressants .
Future Directions
Benzofuran derivatives have attracted attention due to their diverse pharmacological activities and potential applications in many aspects . Future research could focus on further exploring the biological activities of “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine” and its potential applications in medicine. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZCCPTTFOHBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

